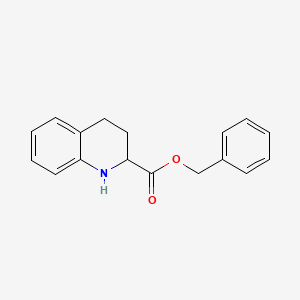

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Vue d'ensemble

Description

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system that is partially saturated, making it a versatile scaffold in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of N-benzyl-N-alkylamino benzylidene malonates. One common method includes the use of boron trifluoride etherate (BF3·Et2O) as a catalyst. This reaction proceeds through the formation of a stable iminium intermediate, which then undergoes cyclization to form the desired tetrahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Domino Reactions Involving Cyclization and Reduction

The compound participates in domino processes combining reduction and cyclization. For example:

-

Hydrogenation-Cyclization Sequences : In the presence of hydrogenation catalysts (e.g., Pd/C), intermediates undergo diastereoselective reduction to form cis-configured products. A study demonstrated that hydrogenation of imine precursors derived from benzyl esters yields tetrahydroquinolines with >90% selectivity for the cis isomer .

-

Reductive Amination : Formaldehyde addition during hydrogenation facilitates N-methylation, producing N-methyltetrahydroquinoline derivatives .

Key Data:

| Reaction Type | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Hydrogenation-Cyclization | H₂, Pd/C, RT | 93–98% | cis >95% |

| Reductive N-Methylation | H₂, Pd/C, CH₂O | 85–90% | – |

Lewis Acid-Mediated Cyclizations

BF₃·Et₂O is pivotal in triggering -hydride shifts and cyclizations:

-

Iminium Intermediate Formation : Treatment with BF₃·Et₂O induces hydride transfer, forming a stabilized iminium cation with a difluoroboryl bridge. Subsequent hydrolysis yields 2-oxo-tetrahydroquinoline derivatives .

-

Mechanistic Insight : DFT calculations confirm that two BF₃ molecules stabilize the transition state, enabling hydride migration .

Example Reaction Pathway:

-

1,5-Hydride Shift : BF₃·Et₂O activates the substrate, promoting hydride transfer.

-

Cyclization : Formation of a six-membered ring via intramolecular attack.

-

Hydrolysis : Water treatment cleaves intermediates, yielding the final product .

Catalytic Hydrogenation and Cross-Coupling

The benzyl ester group facilitates catalytic transformations:

-

Iron-Catalyzed C–H Activation : Iron porphyrin catalysts enable radical-mediated cyclization, forming 2-aryl-tetrahydroquinolines in 72–81% yields .

-

Palladium-Mediated Benzylation : Reaction with aryl aldehydes under Pd catalysis produces β-benzylated derivatives via cross-coupling .

Comparative Catalytic Efficiency:

| Catalyst | Reaction Type | Yield Range |

|---|---|---|

| Fe(TPP)Cl | Radical Cyclization | 72–81% |

| Pd(OAc)₂ | Cross-Coupling | 65–78% |

Functional Group Transformations

The ester and tetrahydroquinoline moieties undergo distinct modifications:

-

Ester Hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the benzyl ester to the carboxylic acid, though this reaction is less explored for this specific compound .

-

Reductive Alkylation : Diisobutyl aluminum hydride (DIBAL-H) reduces ester groups, enabling subsequent cyclization to fused tricyclic structures .

Comparison with Related Tetrahydroquinolines

Structural analogs exhibit varied reactivity:

The benzyl ester in the title compound enhances lipophilicity, improving membrane permeability compared to non-esterified analogs .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate has been investigated for its potential in drug development and therapeutic applications. Its structural features contribute to its biological activities:

- Neuropharmacology : Research indicates that derivatives of this compound can influence dopamine metabolism. For instance, studies have shown that it may potentiate dopamine production while also inducing oxidative stress through free radical generation. This dual action has implications for neurodegenerative diseases such as Parkinson's disease.

- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties. The benzyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert therapeutic effects against various pathogens .

- Analgesic Properties : Compounds related to this compound have demonstrated potent analgesic effects in preclinical studies, suggesting their utility in pain management therapies.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Redox-Neutral Synthesis : A notable method involves the use of Lewis acids to facilitate cyclization reactions that yield tetrahydroquinoline derivatives. This approach has been shown to be efficient and environmentally friendly .

- Catalytic Reduction : Another common synthetic route includes the catalytic hydrogenation of quinoline derivatives or the Pictet-Spengler reaction involving aromatic aldehydes and amines. These methods allow for the introduction of functional groups necessary for biological activity .

| Synthesis Method | Description | Yield |

|---|---|---|

| Redox-Neutral Method | Utilizes Lewis acids for cyclization | High efficiency |

| Catalytic Hydrogenation | Involves reduction of quinoline derivatives | Variable (72%-81%) |

| Pictet-Spengler Reaction | Condensation of aromatic aldehyde with amine followed by cyclization | Moderate |

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

- Parkinson's Disease Research : A study examined the effects of this compound on dopamine metabolism in animal models of Parkinson's disease. Results indicated that it could enhance dopamine levels while also increasing oxidative stress markers, suggesting a complex role in neuroprotection and neurotoxicity.

- Antimicrobial Testing : In vitro tests conducted on various bacterial strains showed that specific derivatives exhibited significant antibacterial activity. This research supports the potential development of new antimicrobial agents based on the tetrahydroquinoline scaffold .

Mécanisme D'action

The mechanism of action of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but differs in the substitution pattern.

Quinoline: An aromatic nitrogen-containing heterocyclic compound with a fully unsaturated ring system.

Isoquinoline: Similar to quinoline but with a different nitrogen atom position in the ring system.

Uniqueness: Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its partially saturated ring system and the presence of a benzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications in medicinal chemistry and industry .

Activité Biologique

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydroquinoline structure featuring a benzyl group and a carboxylate moiety. Its molecular formula is CHNO, with a molar mass of approximately 303.78 g/mol. The unique arrangement of functional groups contributes to its biological activity.

1. Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which may help in preventing oxidative stress-related diseases. This property is crucial for its potential use in neurodegenerative disorders where oxidative stress plays a key role.

2. Neuroprotective Effects

The compound has been studied for its effects on dopamine metabolism and neuroprotection. It has been shown to influence dopamine pathways, potentially offering therapeutic benefits for conditions like Parkinson's disease (PD). Specifically, it enhances dopamine metabolism while also inducing cell death in certain contexts.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In studies involving different concentrations, it showed effectiveness against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

4. Structural-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Research indicates that modifications to the benzyl and carboxylate groups can significantly alter the compound's efficacy against various biological targets .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

- Antioxidant Activity : In vitro assays demonstrated that the compound exhibits higher scavenging activity than ascorbic acid when tested using methods like DPPH and ABTS .

- Neuroprotective Studies : In models of PD, this compound was shown to modulate dopamine levels and protect neuronal cells from oxidative damage .

- Antimicrobial Efficacy : The compound was tested against various bacterial strains with results indicating significant inhibition at specific concentrations. For example:

| Concentration (μg/mm²) | Pseudomonas aeruginosa | Staphylococcus aureus |

|---|---|---|

| 0.88 | Inhibition observed | Inhibition observed |

| 0.44 | Moderate inhibition | Moderate inhibition |

| 0.22 | Minimal inhibition | No significant effect |

Propriétés

IUPAC Name |

benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16/h1-9,16,18H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJUQBYJMHNIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375238 | |

| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481001-67-6 | |

| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.